molecular formula C2H9ClN2 B1198376 Ethylenediamine hydrochloride CAS No. 15467-15-9

Ethylenediamine hydrochloride

Cat. No.: B1198376
CAS No.: 15467-15-9
M. Wt: 96.56 g/mol
InChI Key: HCFPRFJJTHMING-UHFFFAOYSA-N
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Description

Ethylenediamine hydrochloride is an organic compound with the chemical formula C2H8N2·2HCl. It is a colorless, crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and has significant applications in both industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine hydrochloride can be synthesized by reacting ethylenediamine with hydrochloric acid. The reaction typically occurs in an aqueous medium, where ethylenediamine (C2H8N2) reacts with hydrochloric acid (HCl) to form ethylenediamine dihydrochloride (C2H8N2·2HCl). The reaction is as follows: [ \text{C2H8N2} + 2\text{HCl} \rightarrow \text{C2H8N2·2HCl} ]

Industrial Production Methods: Industrial production of this compound involves the treatment of ethylenediamine with hydrochloric acid under controlled conditions. The resulting product is then crystallized from water or a water-ethanol mixture, washed with ethanol, and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

    Complexation Reactions: It forms complexes with metal ions, acting as a chelating agent.

Common Reagents and Conditions:

    Oxidizing Agents: this compound can be oxidized using agents like hydrogen peroxide.

    Reducing Agents: It can be reduced using agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

Ethylenediamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chelating agent in coordination chemistry.

    Biology: It is employed in the study of enzyme kinetics and metabolic pathways due to its ability to bind metal ions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and is used in the formulation of diagnostic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylenediamine hydrochloride primarily involves its ability to act as a chelating agent. It binds to metal ions through its amino groups, forming stable complexes. This chelation process can influence the activity of metal-dependent enzymes and alter the function or stability of biomolecules. In pharmaceutical synthesis, its dual amine groups engage in various chemical reactions, making it a versatile building block .

Comparison with Similar Compounds

    Ethylenediamine: The parent compound, which is a colorless liquid with an ammonia-like odor.

    Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

    Triethylenetetramine: Another related compound with two additional amine groups, also used as a chelating agent.

Uniqueness: Ethylenediamine hydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. Its dual amine groups make it highly reactive and versatile in various chemical reactions, particularly in forming complexes with metal ions .

Properties

IUPAC Name

2-aminoethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPRFJJTHMING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15467-15-9, 18299-54-2, 107-15-3 (Parent)
Record name Ethylenediamine hydrochloric acid salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15467-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Ethanediamine, hydrochloride (1:1)
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Record name Ethylenediamine hydrochloride
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Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-18-6, 15467-15-9, 18299-54-2
Record name Ethylenediamine, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoethylammonium chloride
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Record name Ethylenediamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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